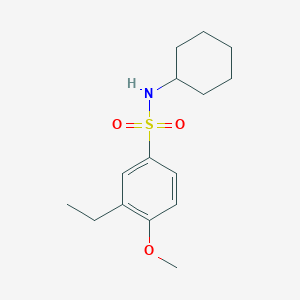

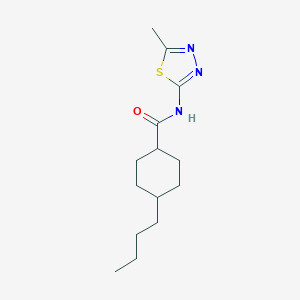

![molecular formula C20H18N4O3S4 B256461 N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide, also known as "ALDA-1", is a small molecule drug that has been the subject of intense scientific research in recent years. ALDA-1 belongs to a class of compounds known as aldehyde dehydrogenase 2 (ALDH2) activators, which have been shown to have a wide range of potential therapeutic applications.

作用机制

ALDA-1 works by activating the enzyme ALDH2, which is responsible for breaking down toxic aldehydes that are produced by the body. By activating ALDH2, ALDA-1 helps to protect cells from the damaging effects of these aldehydes, which can contribute to a wide range of diseases and conditions.

Biochemical and Physiological Effects:

ALDA-1 has been shown to have a number of biochemical and physiological effects in animal models. These include improved cardiac function, reduced oxidative stress, and increased insulin sensitivity. ALDA-1 has also been shown to protect against the damaging effects of ischemia-reperfusion injury, which is a common complication of cardiovascular procedures.

实验室实验的优点和局限性

One of the main advantages of ALDA-1 is that it is a small molecule drug, which makes it relatively easy to synthesize and study in the laboratory. ALDA-1 is also highly selective for ALDH2, which means that it has minimal off-target effects. However, one limitation of ALDA-1 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are a number of potential future directions for research on ALDA-1. One area of interest is in the treatment of cardiovascular disease, where ALDA-1 may have potential as a therapeutic agent. Another area of interest is in the treatment of alcoholism, where ALDA-1 may be effective in reducing alcohol consumption and preventing relapse. Additionally, there is interest in exploring the potential of ALDA-1 in other disease areas, such as diabetes and neurodegenerative disorders.

In conclusion, ALDA-1 is a small molecule drug that has shown great promise in a number of different areas of research. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the scientific community is optimistic about the potential of this compound to improve human health and well-being.

合成方法

ALDA-1 was originally synthesized by a team of researchers led by Professor Daria Mochly-Rosen at Stanford University. The synthesis method involves a series of chemical reactions that result in the formation of the final compound. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

科学研究应用

ALDA-1 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of cardiovascular disease. ALDA-1 has been shown to improve cardiac function in animal models of heart failure, and there is evidence to suggest that it may be effective in the treatment of other cardiovascular conditions as well.

Another area of research is in the treatment of alcoholism. ALDA-1 has been shown to reduce alcohol consumption in animal models, and there is hope that it may be effective in treating alcohol addiction in humans as well.

属性

产品名称 |

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

|---|---|

分子式 |

C20H18N4O3S4 |

分子量 |

490.7 g/mol |

IUPAC 名称 |

(NE)-N-[(5E)-5-[4,5-dimethyl-3-(1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

InChI |

InChI=1S/C20H18N4O3S4/c1-4-11-23-17(25)16(18-24(13(2)14(3)29-18)19-21-10-12-28-19)30-20(23)22-31(26,27)15-8-6-5-7-9-15/h4-10,12H,1,11H2,2-3H3/b18-16+,22-20+ |

InChI 键 |

YLGIZPGTNKSBRJ-DMRGGFNLSA-N |

手性 SMILES |

CC1=C(S/C(=C/2\C(=O)N(/C(=N\S(=O)(=O)C3=CC=CC=C3)/S2)CC=C)/N1C4=NC=CS4)C |

SMILES |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

规范 SMILES |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)

![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)

![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)

![2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide](/img/structure/B256399.png)

![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)

![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)

![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)

![8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B256419.png)

![2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256420.png)